Compound Description: Imatinib is a tyrosine kinase inhibitor widely used in the treatment of leukemia. It specifically targets and inhibits the activity of tyrosine kinases. Imatinib exists in various salt forms, including mesylate, picrate, citrate, fumarate, and malonate, with the piperazin-1-ium salt being the most common. The freebase form of Imatinib exhibits an extended conformation and forms hydrogen-bonded chains through its amide, amine, and pyrimidine groups [].
Compound Description: This compound is a potent protein kinase inhibitor. Different crystalline forms of this compound, including hydrochloride salt and sulfate salt, have been studied [, , , , , ]. Notably, its monohydrochloride monohydrate salt exhibits improved solubility compared to the freebase and hydrochloride salt, resulting in higher bioavailability [].
Compound Description: This series of chiral β-amino acid ester derivatives contain a 4-(pyridin-3-yl)pyrimidin-2-yl amine moiety []. Synthesized via an asymmetric Mannich reaction using a cinchona-based squaramide catalyst, these compounds demonstrate high yields and excellent enantioselectivities. Certain derivatives display promising antiviral activity against tobacco mosaic virus, surpassing the efficacy of the commercially available drug ribavirin [].
Compound Description: K-604 is a potent and aqueous-soluble acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor. It exhibits high selectivity for ACAT-1 over ACAT-2. K-604 incorporates a piperazine unit in its linker region, contributing to improved aqueous solubility and oral absorption compared to earlier compounds in its development []. This compound is currently being investigated as a potential therapeutic for diseases involving ACAT-1 overexpression [].
Compound Description: This compound is a derivative of Prottremin, which demonstrated antiparkinsonian activity in vivo. The synthesis of this derivative involves an epoxide ring-opening reaction with 1-(4-isopropylbenzyl)piperazine [].
Compound Description: This compound was synthesized through an aza-Michael addition reaction between 1-[1-(4-chlorobenzenesulfonyl)-1H-indole-3-yl]prop-2-en-1-one and 2-piridylpiperazine catalyzed by SiO2 [, ]. While it was designed as a potential 5-HT6 receptor ligand, it displayed weak affinity in binding assays [, ].
Compound Description: This series of compounds exhibits potent anti-cancer activity. The substituent on the propoxy group can vary, encompassing piperazinyl, piperidinyl, tetrahydropyrrole, morpholinyl, and dialkylamino groups [].
Compound Description: This amine was crystallized as its hydrochloride salt. Its structure has been compared to its fluorinated analog, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate [].
Compound Description: PF-00734200 is a dipeptidyl peptidase IV (DPP-IV) inhibitor that was investigated in phase 3 clinical trials for treating type 2 diabetes. Its metabolism involves hydroxylation, amide hydrolysis, N-dealkylation, and conjugation reactions. PF-00734200 demonstrates a favorable pharmacokinetic profile, with rapid absorption, good distribution into tissues, and reasonable metabolic stability [, ].
Compound Description: This compound is a novel and potent cyclin-dependent kinase (CDK) inhibitor, targeting CDKs 1, 2, 4, 8, and 9. It displays promising antitumor activity in preclinical models of hematologic malignancies [].
Compound Description: This compound was synthesized via a three-step protocol and its structure was confirmed through HRMS, IR, 1H and 13C NMR experiments [].
Compound Description: This series of thiouracil amide compounds was designed to target poly(ADP-ribose) polymerase (PARP) in breast cancer cells. These compounds exhibited moderate to significant anti-cancer activity and demonstrated inhibition of PARP1 catalytic activity [].
Compound Description: This compound was designed as a potential positron emission tomography (PET) tracer for imaging leucine-rich repeat kinase 2 (LRRK2) in the brain. Despite showing high in vitro binding affinity for LRRK2, in vivo studies revealed limited specific binding [].
Compound Description: PDM-042 is a potent, selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor. It exhibits a favorable pharmacokinetic profile with good brain penetration and oral bioavailability. PDM-042 shows promising efficacy in rat models relevant to schizophrenia, suggesting its potential as a therapeutic agent [].
Compound Description: NGB 2904 is a dopamine D3 receptor antagonist, while CJB 090 acts as a partial agonist at the same receptor. Both compounds have been investigated for their effects on cocaine abuse in rhesus monkeys. CJB 090 showed a greater ability to attenuate the reinforcing and discriminative stimulus effects of cocaine, suggesting its potential as a therapeutic lead for cocaine addiction [].
Compound Description: These derivatives incorporate a 4'-(pyrimidin-2'-yl)piperazin-1'-yl fragment. They were synthesized as hydrochloride salts and evaluated for their in vitro activity against Mycobacterium tuberculosis. The compounds exhibited varying levels of antimycobacterial activity, indicating the influence of the alkoxy substituent on their potency [].
[2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl] (S 18126)
Compound Description: S 18126 is a potent and selective dopamine D4 receptor antagonist [].
Compound Description: These complexes, including CuII, ZnII, and CdII complexes, were synthesized and found to exhibit inhibitory activity against monoamine oxidase B (MAO-B). Molecular docking studies provided insights into their binding interactions with the enzyme [].
Compound Description: NPPA was synthesized and investigated as a potential template for designing drugs against chronic myelogenous leukemia (CML). Although it exhibits a lower binding affinity compared to Imatinib, NPPA shows promise as a scaffold for developing new CML therapies [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.